2-(4-Methylpiperidin-2-yl)acetic acid
CAS No.: 887587-46-4
Cat. No.: VC2647186
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 887587-46-4 |
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Molecular Formula | C8H15NO2 |
Molecular Weight | 157.21 g/mol |
IUPAC Name | 2-(4-methylpiperidin-2-yl)acetic acid |
Standard InChI | InChI=1S/C8H15NO2/c1-6-2-3-9-7(4-6)5-8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11) |
Standard InChI Key | LZPKXCVKFSYYOV-UHFFFAOYSA-N |
SMILES | CC1CCNC(C1)CC(=O)O |
Canonical SMILES | CC1CCNC(C1)CC(=O)O |
Introduction
Structural Characteristics and Chemical Properties
2-(4-Methylpiperidin-2-yl)acetic acid is a piperidine derivative characterized by a methyl group at position 4 of the piperidine ring and an acetic acid moiety at position 2. This compound belongs to the broader family of substituted piperidines, which have demonstrated considerable utility in medicinal chemistry and pharmaceutical development.
Physical and Chemical Properties
While specific data for 2-(4-Methylpiperidin-2-yl)acetic acid is limited, properties can be reasonably estimated based on structurally similar compounds. The molecule contains a basic nitrogen in the piperidine ring and an acidic carboxylic group, giving it amphoteric characteristics. This structural arrangement allows it to form various salts, including hydrochloride derivatives, which are commonly used in pharmaceutical formulations.
Comparative Analysis with Similar Compounds
Table 1: Comparison of 2-(4-Methylpiperidin-2-yl)acetic acid with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|
2-(4-Methylpiperidin-2-yl)acetic acid | C8H15NO2 | ~157.21 | Target compound |
(4-Methylpiperidin-1-yl)acetic acid | C8H15NO2 | 157.21 | Acetic acid at position 1 (N) |
2-(1-Methylpiperidin-4-yl)acetic acid | C8H15NO2 | 157.21 | Methyl at N, acetic acid at position 4 |
(2-Methylpiperidin-1-yl)acetic acid | C8H15NO2 | 157.21 | Methyl at position 2, acetic acid at N |
2-(Piperidin-4-yl)acetic acid | C7H13NO2 | ~143.18 | No methyl group |
This comparative analysis demonstrates that while these compounds share similar molecular weights and formulas, the position of functional groups significantly influences their chemical behaviors and potential applications .
Synthesis Methodologies
Several synthetic approaches may be employed to prepare 2-(4-Methylpiperidin-2-yl)acetic acid, based on established methods for similar piperidine derivatives.
General Synthetic Routes
The synthesis of substituted piperidine derivatives typically involves either modification of pre-existing piperidine rings or construction of the heterocyclic structure with appropriate substituents. For compounds with substituents at position 2, stereoselective approaches are often necessary to control the configuration at this stereogenic center.
Specific Synthetic Pathways
A potential synthetic route might involve:
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Starting with an appropriately substituted 4-methylpiperidine
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Introduction of the acetic acid moiety at position 2 through alkylation or other C-C bond forming reactions
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Functional group transformations to obtain the final carboxylic acid
Related synthetic procedures from the literature indicate that condensation reactions involving substituted piperidines can be conducted under specific conditions, as demonstrated in the synthesis of related compounds. For instance, refluxing with a Dean-Stark trap has proven effective for water removal in reactions involving piperidine derivatives .
Analytical Characterization
Spectroscopic Analysis
Analytical characterization of 2-(4-Methylpiperidin-2-yl)acetic acid would typically involve:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Infrared (IR) spectroscopy to identify functional groups
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Mass spectrometry for molecular weight confirmation
The compound would likely exhibit characteristic NMR signals for the methyl group at position 4 (approximately δ 0.9-1.1 ppm), the piperidine ring protons (δ 1.4-3.5 ppm), and the methylene group of the acetic acid moiety (δ 2.2-2.6 ppm).
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be valuable for determining the purity of synthesized 2-(4-Methylpiperidin-2-yl)acetic acid. Based on the properties of similar compounds, a reverse-phase HPLC method using a C18 column with an appropriate mobile phase gradient would likely be effective for analysis.
Biological Activity | Evidence from Related Structures | Potential Mechanism |
---|---|---|
Antimicrobial | Piperidine derivatives with similar substituents have shown antimicrobial properties | Interaction with bacterial cell membranes or metabolic pathways |
Anticancer | Related compounds have demonstrated activity against cancer cell lines including MCF-7, HepG-2, and HCT-116 | Possibly through enzyme inhibition or modulation of receptor activity |
Enzyme Inhibition | Some piperidine derivatives exhibit protease inhibition with potential antiviral applications | Interaction with enzymatic active sites |
Neurological Activity | Piperidine-based compounds often interact with neurotransmitter systems | Receptor binding and modulation |
The structural features of 2-(4-Methylpiperidin-2-yl)acetic acid, particularly the combination of a basic piperidine nitrogen and an acidic carboxylic group, may contribute to its binding interactions with biological targets.
Structure-Activity Relationships
The positioning of the methyl group at carbon-4 and the acetic acid at carbon-2 could significantly influence the compound's:
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Lipophilicity and membrane permeability
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Binding orientation in target protein pockets
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Metabolic stability and pharmacokinetic properties
Studies on related compounds suggest that these structural features can enhance potency in specific biological assays. For instance, compounds with similar structural elements have demonstrated IC50 values in the low micromolar range against certain enzymes, indicating significant inhibitory activity.
Industrial Applications and Research Significance
Chemical Intermediates
2-(4-Methylpiperidin-2-yl)acetic acid may serve as a valuable building block in the synthesis of more complex molecules, particularly in pharmaceutical development. The carboxylic acid group provides a convenient handle for further functionalization, including:
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Amide formation
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Esterification
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Reduction to alcohols
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Decarboxylation reactions
These transformations can lead to diverse analogues with potentially enhanced biological activities or improved pharmacokinetic properties.
Research Applications
Research involving 2-(4-Methylpiperidin-2-yl)acetic acid and related compounds has potential applications in:
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Development of novel antimicrobial agents to address resistance challenges
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Cancer research, particularly in designing targeted therapies
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Medicinal chemistry explorations of structure-activity relationships
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Synthesis of pharmacologically active compounds with improved properties
The compound's utility extends beyond pharmaceutical applications to other chemical industries, where piperidine derivatives serve various functions in synthetic processes .
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